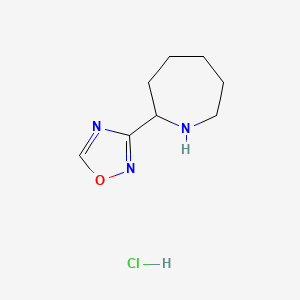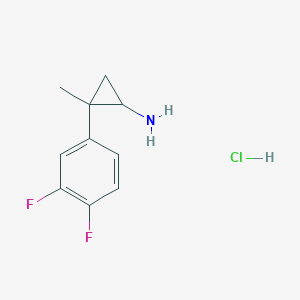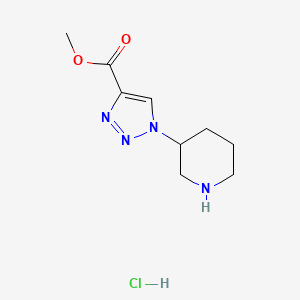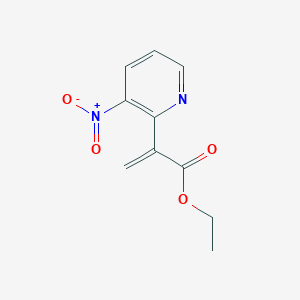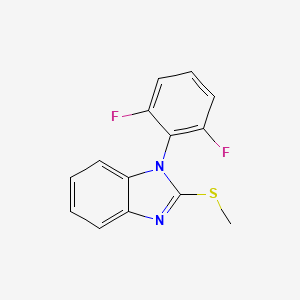amino]thiophene-2-carboxylic acid CAS No. 1638612-62-0](/img/structure/B1430587.png)
3-[[(4-Chlorophenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid
Übersicht
Beschreibung
The compound “3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid” is a thiophene derivative . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Activity
Thiophene derivatives are known for their potential as biologically active compounds. They are often explored by medicinal chemists to develop advanced compounds with various biological effects, including antimicrobial activity against different infections .
Material Science and Industrial Chemistry
In material science, thiophene derivatives serve as corrosion inhibitors and play a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) . They are also used in the production of polythiophenes, which are essential in creating organic semi-conductors, solar cells, and LEDs .
Coordination Chemistry
Thiophene derivatives find applications in coordination chemistry due to their ability to act as ligands that can coordinate with various metals, influencing the properties and reactivity of metal complexes .
Organic Synthesis
As intermediates in organic synthesis, thiophene derivatives are utilized for constructing complex molecular architectures. This is often achieved through condensation-like reactions or subsequent functionalization of the thiophene ring .
Pharmaceutical Research
Given their biological activity, thiophene derivatives are frequently investigated in pharmaceutical research for drug development, particularly for their antimicrobial properties .
Advanced Material Development
The unique properties of thiophene derivatives make them suitable for developing advanced materials with specific desired characteristics, such as enhanced conductivity or photoreactivity .
Wirkmechanismus
Target of Action
The primary target of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins, cephamycins, and carbapenems (ertapenem), making them ineffective.
Mode of Action
It is known to interact with its target, beta-lactamase . The compound may inhibit the activity of Beta-lactamase, thereby preventing the bacterial resistance to beta-lactam antibiotics.
Biochemical Pathways
Given its target, it likely impacts thebeta-lactamase pathway , which is crucial for certain bacteria’s antibiotic resistance. By inhibiting Beta-lactamase, the compound could potentially restore the effectiveness of beta-lactam antibiotics.
Result of Action
Given its potential inhibitory effect on beta-lactamase, it could potentiallyenhance the effectiveness of beta-lactam antibiotics .
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S2/c1-14(10-6-7-19-11(10)12(15)16)20(17,18)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCNQCUOYPOQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(4-Chlorophenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





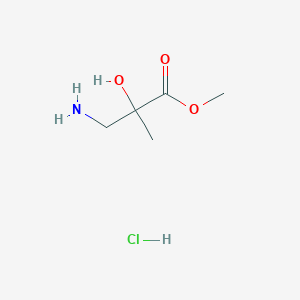


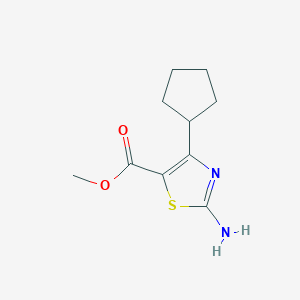
![2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B1430516.png)
